molecular formula C16H19F2NO4 B580131 Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate CAS No. 1456616-44-6

Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B580131
CAS No.: 1456616-44-6
M. Wt: 327.328
InChI Key: OTCULXVRRSCLLI-KBPBESRZSA-N
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Description

Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate is a useful research compound. Its molecular formula is C16H19F2NO4 and its molecular weight is 327.328. The purity is usually 95%.
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Biological Activity

Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate, commonly referred to as Omarigliptin Impurity 5, is a compound of significant interest in pharmacological research due to its biological activities and potential therapeutic applications. This article explores its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C₁₆H₁₉F₂N₁O₄
  • Molecular Weight : 327.33 g/mol
  • CAS Number : 1456616-44-6
  • Purity : ≥ 97% .

This compound is primarily studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are widely used in the management of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels in the bloodstream.

Key Mechanisms:

  • Inhibition of DPP-IV : This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.
  • Regulation of Blood Glucose Levels : By inhibiting DPP-IV, the compound helps maintain elevated levels of incretin hormones, thereby improving glycemic control .

Biological Activity

The biological activities of this compound have been evaluated through various studies focusing on its effects on glucose metabolism and potential anti-diabetic properties.

Table 1: Summary of Biological Activities

ActivityDescription
DPP-IV InhibitionEffective in enhancing insulin secretion and lowering blood glucose levels .
Antimicrobial PropertiesExhibits selective antimicrobial activity against specific bacterial strains .
CytotoxicityLow cytotoxicity observed in mammalian cell lines .

Case Studies

  • DPP-IV Inhibition Study :
    • A study conducted by researchers demonstrated that this compound showed potent inhibition of DPP-IV with an IC50 value comparable to established DPP-IV inhibitors. The study concluded that this compound could be a promising candidate for further development in diabetes treatment .
  • Antimicrobial Activity Assessment :
    • Another study highlighted the antimicrobial potential of the compound against Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial membrane integrity, leading to cell death. This finding suggests potential applications in developing new antibacterial agents .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. The synthesis routes have been refined to improve yield and purity while maintaining bioactivity. Additionally, structure-activity relationship (SAR) studies are ongoing to identify modifications that could enhance its efficacy as a DPP-IV inhibitor or broaden its antimicrobial spectrum .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCULXVRRSCLLI-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)CO[C@H]1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110815
Record name Carbamic acid, N-[(2S,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456616-44-6
Record name Carbamic acid, N-[(2S,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456616-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2S,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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